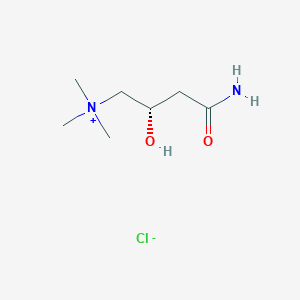
(S)-carnitinamide chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-carnitinamide chloride is a carnitinamide chloride. It contains a (S)-carnitinamide. It is an enantiomer of a (R)-carnitinamide chloride.
Wissenschaftliche Forschungsanwendungen
Entrainment Resolution
(S)-carnitinamide chloride has been studied for its potential in stereochemical resolutions, particularly as an intermediate in producing (R)-carnitine. Researchers have explored the efficient resolution of carnitinamide chloride through preferential crystallization from methanol using a straightforward entrainment procedure. This process does not necessitate the transformation of the chloride into other salts or the employment of specific solvent systems, simplifying the resolution process for this compound (Pallavicini et al., 2008).
Synthetic Precursor Applications
Carnitinamide chloride serves as a synthetic precursor for various chemical reactions. One notable application involves its chlorination at the amide nitrogen, leading to the formation of carnitinechloramide chloride. This compound, upon treatment with a base, undergoes a series of reactions including Hoffmann rearrangement and intramolecular cyclization, ultimately yielding 5-aminomethyl-2-oxazolidinones. This reaction sequence has been applied to both enantiomers of carnitinamide chloride without any racemization, showcasing its versatility as a precursor in synthetic chemistry (Bolchi et al., 2012).
Enantiomer System Characterization
Further research into carnitinamide chloride has focused on characterizing the enantiomer systems of its inorganic salts. This foundational work aimed to facilitate the development of new resolution methods by entrainment. The study involved characterizing the enantiomer systems formed by the chloride, nitrate, and sulfate of carnitinamide, primarily using DSC and IR analyses. It was found that each salt produces a different type of racemate, with the chloride forming a conglomerate, the nitrate a racemic compound, and the sulfate a solid solution. This detailed characterization aids in understanding the physical and chemical properties of carnitinamide chloride and its salts, contributing to the broader field of stereochemistry and material science (Pallavicini et al., 2007).
Eigenschaften
Molekularformel |
C7H17ClN2O2 |
|---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
[(2S)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9(2,3)5-6(10)4-7(8)11;/h6,10H,4-5H2,1-3H3,(H-,8,11);1H/t6-;/m0./s1 |
InChI-Schlüssel |
MVOVUKIZAZCBRK-RGMNGODLSA-N |
Isomerische SMILES |
C[N+](C)(C)C[C@H](CC(=O)N)O.[Cl-] |
SMILES |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



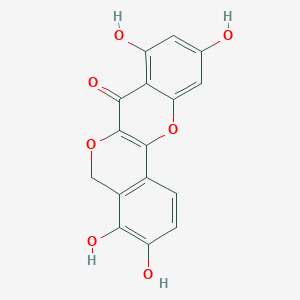
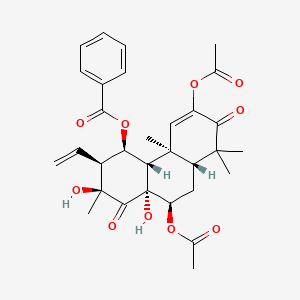
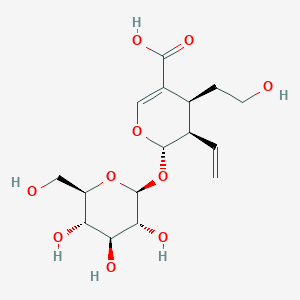
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[4-(4-methylpiperazin-1-yl)but-1-ynyl]-3-quinolinecarbonitrile](/img/structure/B1249749.png)
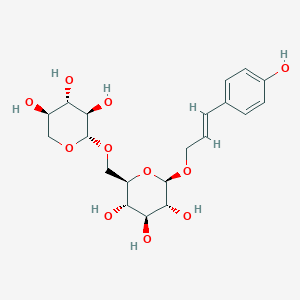

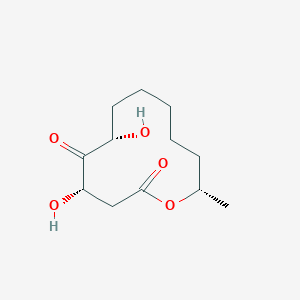
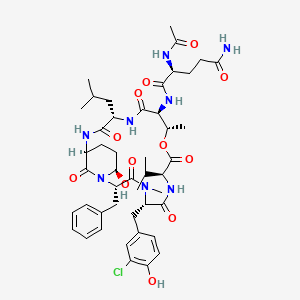
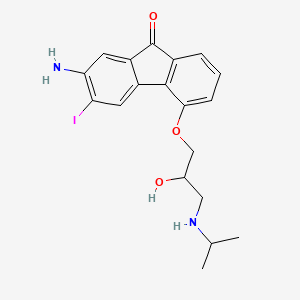

![4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)
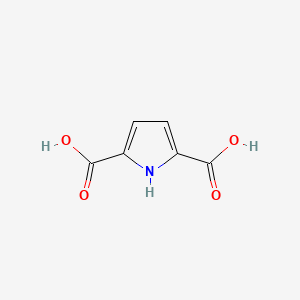
![(1R)-1-[(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1249763.png)
